molecular formula C7H3F2NO B15131946 5,6-Difluoro-1,3-benzoxazole

5,6-Difluoro-1,3-benzoxazole

Cat. No.: B15131946
M. Wt: 155.10 g/mol
InChI Key: WYHGCOVBXUPAES-UHFFFAOYSA-N
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Description

5,6-Difluoro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with fluorine atoms substituted at the 5th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with fluorinated aldehydes or ketones under acidic or basic conditions. Common catalysts used in these reactions include metal catalysts such as palladium or copper, and sometimes, ionic liquid catalysts . The reaction is often carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5,6-Difluoro-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,6-Difluoro-1,3-benzoxazole exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and π-π interactions with biological targets, leading to increased binding affinity and specificity. This makes it a valuable scaffold in drug design and development .

Comparison with Similar Compounds

    Benzoxazole: The parent compound without fluorine substitutions.

    5-Fluoro-1,3-benzoxazole: A similar compound with a single fluorine substitution.

    6-Fluoro-1,3-benzoxazole: Another variant with fluorine at the 6th position.

Uniqueness: 5,6-Difluoro-1,3-benzoxazole is unique due to the presence of two fluorine atoms, which significantly alter its electronic properties and reactivity compared to its mono-fluorinated or non-fluorinated counterparts. This dual substitution enhances its potential in various applications, particularly in medicinal chemistry where fluorine atoms can improve the pharmacokinetic properties of drug candidates .

Properties

Molecular Formula

C7H3F2NO

Molecular Weight

155.10 g/mol

IUPAC Name

5,6-difluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3F2NO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H

InChI Key

WYHGCOVBXUPAES-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)OC=N2

Origin of Product

United States

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